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Compound Name: 5-bromo-7-methyl-1H-indazole

Cat. No.: B115495

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the
Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged
scaffold"—a molecular framework that is recurrently found in potent, biologically active
compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement
for appended functional groups, making it an ideal anchor for designing molecules that can
precisely interact with complex biological targets such as protein kinases. Within this important
class of heterocycles, 5-Bromo-7-Methyl-1H-Indazole has emerged as a particularly valuable
building block. The strategic placement of the bromine atom at the 5-position offers a versatile
handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-
coupling reactions.[1] This reactivity is fundamental to creating libraries of novel compounds for
structure-activity relationship (SAR) studies. Simultaneously, the methyl group at the 7-position
can influence the molecule's steric and electronic properties, providing an additional vector for
optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides a
comprehensive overview of the core physicochemical properties, synthesis, applications, and
safe handling of 5-Bromo-7-Methyl-1H-Indazole, grounded in established scientific principles
and field-proven insights.

Physicochemical and Structural Characteristics
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A thorough understanding of a compound's physical and chemical properties is the bedrock of
its effective application in research and development. 5-Bromo-7-Methyl-1H-Indazole is
typically supplied as an orange-red or off-white to pink solid, and its key identifiers and
properties are summarized below.[2][3]

Table 1: Core Properties of 5-Bromo-7-Methyl-1H-Indazole

Property Value Source(s)
CAS Number 156454-43-2 [2][4]1[5]
Molecular Formula CsH7BrN2 [2]
Molecular Weight 211.06 g/mol [2]
Appearance Ore.mge-red to Off-white/pink Be

solid
Melting Point 180-186 °C [6]
Boiling Point (Predicted) 346.2 + 22.0 °C at 760 mmHg [2][6]
Density (Predicted) 1.654 + 0.06 g/cm?3 [6]
pKa (Predicted) 13.13+0.40 [6]

N Store at 0-8 °C or sealed in a
Storage Conditions [2][6]
dry place at room temperature.

Synthesis and Reaction Mechanism

The synthesis of substituted indazoles is a well-established field in organic chemistry, often
involving the cyclization of appropriately substituted anilines. A robust and scalable method for
preparing 5-Bromo-7-Methyl-1H-Indazole proceeds from 4-bromo-2-methylaniline via a
classical diazotization and intramolecular cyclization pathway.

Causality in Experimental Design

The choice of starting material, 4-bromo-2-methylaniline, directly dictates the final substitution
pattern of the indazole ring. The reaction proceeds in two main stages: in situ formation of a
diazonium salt, followed by an intramolecular cyclization. Acetic anhydride is used to first
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protect the aniline as an acetanilide. This serves a dual purpose: it moderates the reactivity of
the aniline and prevents unwanted side reactions during diazotization. Isoamyl nitrite is chosen
as the diazotizing agent under non-aqueous conditions, which often provides cleaner reactions
than aqueous sodium nitrite for these types of cyclizations. Potassium acetate acts as a base
to facilitate the reaction. The subsequent hydrolysis of the intermediate N-acetylindazole with
strong acid is the final step to yield the desired product.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of substituted
indazoles.[6]

Materials:

4-bromo-2-methylaniline

e Chloroform

o Acetic anhydride

e Potassium acetate

e Isoamyl nitrite

e Concentrated Hydrochloric Acid

e 50% Sodium Hydroxide solution

o Ethyl acetate

e Heptane

e Magnesium sulfate

 Silica gel

o Celite

Step-by-Step Procedure:
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e Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in
chloroform (0.70 L). To this solution, carefully add acetic anhydride (0.109 L) while
maintaining the temperature below 40°C. Stir the resulting solution for approximately 50
minutes.

» Diazotization and Cyclization: To the reaction mixture, add potassium acetate (14.6 g)
followed by isoamyl nitrite (0.147 L). Heat the solution to reflux (approx. 68°C) and maintain
for 20 hours.

e Workup and Hydrolysis: Cool the reaction to 25°C. Remove the volatile components under
reduced pressure (30 mmHg, 30-40°C). Add water (225 mL) in portions and continue
distillation to remove residual volatiles via azeotropic distillation. Transfer the remaining
product mass back to the reaction vessel using a small amount of water (50 mL) and add
concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55°C and add another 100
mL of concentrated HCI in portions over 2 hours to effect hydrolysis.

¢ Neutralization and Extraction: Cool the solution to 20°C. Carefully neutralize the mixture by
adding 50% sodium hydroxide solution (approx. 520 g) while keeping the temperature below
37°C, until a pH of 11 is reached. Add water (100 mL) and ethyl acetate (350 mL) and filter
the mixture through a pad of Celite. Separate the organic and aqueous layers. Extract the
aqueous phase twice more with ethyl acetate (2 x 200 mL).

 Purification: Combine all organic layers and wash with brine (240 mL). Filter the solution
through another Celite pad. Dry the organic solution over magnesium sulfate, filter, and pass
it through a pad of silica gel (45 g) using ethyl acetate as the eluent.

 Isolation: Concentrate the eluant by rotary evaporation. During this process, add a total of
0.45 L of heptane to facilitate precipitation of the product. Continue distillation until only dry
solids remain. Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to
yield the final product, 5-Bromo-7-Methyl-1H-Indazole.[6]

Synthesis Workflow Diagram
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Caption: A simplified workflow for the synthesis of 5-Bromo-7-Methyl-1H-Indazole.
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Applications in Drug Discovery and Materials
Science

The utility of 5-Bromo-7-Methyl-1H-Indazole is primarily driven by its role as a versatile
intermediate in the synthesis of high-value compounds.[3]

Oncology: A Scaffold for Kinase Inhibitors

The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors.[7]
Protein kinases are a large family of enzymes that play a critical role in cellular signaling
pathways regulating growth, proliferation, and survival. Dysregulation of kinase activity is a
hallmark of many cancers, making them prime therapeutic targets. Indazole derivatives have
been successfully developed into approved anti-cancer drugs like Axitinib and Pazopanib.[8]

5-Bromo-7-Methyl-1H-Indazole serves as a precursor for novel kinase inhibitors that function
as competitive inhibitors at the ATP-binding site of these enzymes.[7] The bromine atom at the
C5 position is an ideal attachment point for various aryl or heteroaryl groups via Suzuki, Stille,
or other cross-coupling reactions. This allows medicinal chemists to systematically explore the
chemical space around the indazole core to optimize interactions with the target kinase,
thereby enhancing potency and selectivity.[1]

Drug Discovery Logic

ication Library of Novel
Indazole Derivatives

5-Bromo-7-Methyl-
1H-Indazole

Suzuki / Stille g Target Kinase Lead Compound
Cross-Coupling (e.g., VEGFR, BRAF) (Optimized Potency & Selectivity)

Click to download full resolution via product page

Caption: Role of 5-Bromo-7-Methyl-1H-Indazole in kinase inhibitor discovery.

Other Therapeutic Areas and Research Applications

Beyond oncology, this compound and its derivatives are explored in:

» Neurology: As intermediates for agents targeting neurological disorders.[3]
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» Biological Research: To create molecular probes for studying the mechanisms of enzymes
and receptors, which can elucidate disease pathways.[3][9]

o Agrochemicals: Investigated for potential use in developing novel pesticides and crop
protection agents.[3][9]

o Materials Science: Explored for creating advanced materials with unique electronic
properties, such as organic semiconductors.[3][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Bromo-7-Methyl-1H-Indazole is
essential to ensure personnel safety. The following information is derived from available Safety
Data Sheets (SDS).[2][4]

Table 2: Hazard and Safety Information
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Category Information
Pictograms GHSO07 (Exclamation Mark)
Signal Word Warning

Hazard Statements

H302: Harmful if swallowed.H315: Causes skin
irritation.H319: Causes serious eye

irritation.H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.P264: Wash
skin thoroughly after handling.P270: Do not eat,
drink or smoke when using this
product.P301+P317: IF SWALLOWED: Get
medical help.P305+P351+P338: IF IN EYES:
Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

Personal Protective Equipment (PPE)

Safety glasses with side-shields, impervious
gloves (e.g., nitrile), lab coat. Use a full-face
respirator if exposure limits are exceeded or

irritation is experienced.

Store in a well-ventilated place. Keep container

Storage tightly closed. Store locked up. Recommended
storage at 0-8°C.[2]
Dispose of contents/container to an appropriate
Disposal treatment and disposal facility in accordance

with applicable laws and regulations.

Self-Validating Protocol for Safe Handling:

o Preparation: Before handling, review the full Safety Data Sheet (SDS). Ensure that an

appropriate fume hood is available and functioning correctly. Locate the nearest eyewash

station and safety shower.
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e Donning PPE: Wear all required PPE, including safety glasses, a lab coat, and chemically
resistant gloves.

» Dispensing: Conduct all weighing and transfers of the solid material within a fume hood to
prevent inhalation of dust.

 In Case of Exposure: If the substance comes into contact with skin, wash immediately with
plenty of water. If it enters the eyes, rinse cautiously with water for several minutes.[2] If
inhaled, move the person to fresh air.[2] In all cases of significant exposure, or if symptoms
develop, seek immediate medical attention.

o Storage: After use, ensure the container is tightly sealed and return it to the designated,
temperature-controlled storage area.

o Decontamination: Clean the work area and any contaminated equipment thoroughly after the
procedure is complete.

By adhering to these guidelines, researchers can safely and effectively utilize 5-Bromo-7-
Methyl-1H-Indazole in their synthetic and drug discovery endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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